molecular formula C15H10Cl2O3 B12321533 1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione CAS No. 328925-66-2

1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione

Cat. No.: B12321533
CAS No.: 328925-66-2
M. Wt: 309.1 g/mol
InChI Key: YJZNGKAQSOSJCA-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two ketone groups and two chlorine atoms attached to phenyl rings. It is of interest in various fields of chemistry and biology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 4-chlorobenzaldehyde in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks chlorine atoms, leading to different reactivity and properties.

    1-(5-Bromo-2-hydroxyphenyl)-3-(4-bromophenyl)propane-1,3-dione: Contains bromine atoms instead of chlorine, which can affect its chemical behavior.

Uniqueness

1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione is unique due to the presence of chlorine atoms, which can influence its reactivity, biological activity, and potential applications. The specific positioning of these atoms also contributes to its distinct properties compared to similar compounds.

Properties

328925-66-2

Molecular Formula

C15H10Cl2O3

Molecular Weight

309.1 g/mol

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione

InChI

InChI=1S/C15H10Cl2O3/c16-10-3-1-9(2-4-10)14(19)8-15(20)12-7-11(17)5-6-13(12)18/h1-7,18H,8H2

InChI Key

YJZNGKAQSOSJCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O)Cl

Origin of Product

United States

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